molecular formula C21H20ClN3O4S B11369508 5-chloro-N-(4-methoxybenzyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

5-chloro-N-(4-methoxybenzyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B11369508
M. Wt: 445.9 g/mol
InChI Key: MDCPRKKCRHDZEE-UHFFFAOYSA-N
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Description

5-Chloro-N-[(4-methoxyphenyl)methyl]-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a pyrimidine ring substituted with chloro, methoxyphenyl, and methanesulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(4-methoxyphenyl)methyl]-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[(4-methoxyphenyl)methyl]-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-Chloro-N-[(4-methoxyphenyl)methyl]-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(4-methoxyphenyl)methyl]-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N-[(4-methoxyphenyl)methyl]-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide is unique due to its combination of a pyrimidine core with chloro, methoxyphenyl, and methanesulfonyl groups, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C21H20ClN3O4S

Molecular Weight

445.9 g/mol

IUPAC Name

5-chloro-N-[(4-methoxyphenyl)methyl]-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H20ClN3O4S/c1-14-4-3-5-16(10-14)13-30(27,28)21-24-12-18(22)19(25-21)20(26)23-11-15-6-8-17(29-2)9-7-15/h3-10,12H,11,13H2,1-2H3,(H,23,26)

InChI Key

MDCPRKKCRHDZEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NCC3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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